molecular formula C8H15N B6247085 rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis CAS No. 10268-02-7

rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis

Cat. No. B6247085
CAS RN: 10268-02-7
M. Wt: 125.2
InChI Key:
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Description

Rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis (also known as rac-CPC) is a cyclopentane derivative of the alkaloid pyridine. It is a colorless, water-soluble, and volatile organic compound with a molecular weight of 200.3 g/mol. The structure of rac-CPC consists of two pyridine rings connected by a single carbon atom. Rac-CPC is a chiral molecule and it occurs in two enantiomeric forms: the cis form (rac-CPC) and the trans form (rac-tCPC). Rac-CPC has been studied extensively due to its potential applications in various fields, such as medicine and agriculture.

Mechanism of Action

The mechanism of action of rac-CPC is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It is also believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
Rac-CPC has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that rac-CPC can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to have anti-cancer activity, as well as anti-fungal and anti-bacterial activities. In addition, rac-CPC has been shown to have antioxidant activity, and it can also inhibit the release of histamine from mast cells.

Advantages and Limitations for Lab Experiments

The main advantage of using rac-CPC in laboratory experiments is its low cost and availability. Rac-CPC is relatively inexpensive and can be easily obtained from chemical suppliers. In addition, it is a water-soluble compound, which makes it easy to work with in the laboratory. The main limitation of using rac-CPC in laboratory experiments is its instability, as it is a volatile compound and can easily decompose.

Future Directions

Future research on rac-CPC could focus on its potential applications in medicine, agriculture, and other fields. Specifically, further research could be conducted to investigate its potential anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, research could be conducted to investigate its potential use as a plasticizer, corrosion inhibitor, and solvent for polymers. Finally, research could be conducted to further investigate the mechanism of action of rac-CPC and to develop more efficient and cost-effective methods for its synthesis.

Synthesis Methods

Rac-CPC can be synthesized through a variety of methods, including chemical synthesis and biocatalysis. The most commonly used method is the chemical synthesis route, which involves the reaction of pyridine and cyclopentadiene in the presence of a catalyst. This reaction produces a mixture of the cis and trans isomers of rac-CPC. The trans isomer can then be separated from the cis isomer through chromatographic techniques. The biocatalytic route involves the use of enzymes to catalyze the reaction of pyridine and cyclopentadiene, resulting in the formation of rac-CPC.

Scientific Research Applications

Rac-CPC has been studied extensively for its potential applications in various fields. In medicine, it has been studied for its potential anti-inflammatory and anti-cancer activities. It has also been studied for its potential applications in agriculture, as a fungicide and insecticide. In addition, rac-CPC has been studied for its potential use as a plasticizer, as a corrosion inhibitor, and as a solvent for polymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a cyclic intermediate, followed by reduction and cyclization to form the final product.", "Starting Materials": [ "4-penten-1-ol", "ethyl acrylate", "sodium borohydride", "acetic acid", "sodium hydroxide", "1,5-cyclooctadiene", "palladium(II) acetate", "triethylamine", "hydrogen gas", "ammonium formate", "sodium cyanoborohydride", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Condensation of 4-penten-1-ol and ethyl acrylate in the presence of sodium borohydride and acetic acid to form a cyclic intermediate.", "Step 2: Reduction of the cyclic intermediate with sodium borohydride and acetic acid to form a diol intermediate.", "Step 3: Cyclization of the diol intermediate with sodium hydroxide to form a bicyclic intermediate.", "Step 4: Reduction of the bicyclic intermediate with hydrogen gas and palladium(II) acetate in the presence of triethylamine to form a saturated bicyclic intermediate.", "Step 5: Cyclization of the saturated bicyclic intermediate with ammonium formate and palladium(II) acetate to form a pyridine intermediate.", "Step 6: Reduction of the pyridine intermediate with sodium cyanoborohydride to form a saturated pyridine intermediate.", "Step 7: Cyclization of the saturated pyridine intermediate with acetic anhydride and pyridine to form rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis." ] }

CAS RN

10268-02-7

Product Name

rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis

Molecular Formula

C8H15N

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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